2-{[3-cyano-6-(furan-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-propylacetamide
Description
This compound features a pyridine core substituted with a cyano group at position 3, a trifluoromethyl group at position 4, and a furan-2-yl moiety at position 4. A sulfanyl bridge links the pyridine ring to an N-propylacetamide group. The trifluoromethyl group enhances metabolic stability and electron-withdrawing properties, while the furan ring contributes to π-π interactions in biological systems.
Properties
IUPAC Name |
2-[3-cyano-6-(furan-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-propylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O2S/c1-2-5-21-14(23)9-25-15-10(8-20)11(16(17,18)19)7-12(22-15)13-4-3-6-24-13/h3-4,6-7H,2,5,9H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBVTIJABKXUEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CSC1=C(C(=CC(=N1)C2=CC=CO2)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[3-cyano-6-(furan-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-propylacetamide is a synthetic compound notable for its complex structure and potential biological activities. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring with multiple substituents, including a cyano group, a furan ring, and a trifluoromethyl group. These structural elements contribute to its unique chemical properties and biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | C14H14F3N3O2S |
| IUPAC Name | This compound |
| Molecular Weight | 341.39 g/mol |
| Solubility | Soluble in organic solvents |
Anticancer Properties
Preliminary studies indicate that the compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, particularly in hematological malignancies. The mechanism appears to involve the modulation of key signaling pathways associated with cell growth and survival.
- Mechanism of Action
- The compound acts as an inhibitor of specific protein kinases involved in cancer cell signaling.
- It may induce apoptosis in cancer cells by activating caspase pathways.
Antimicrobial Activity
Research has also explored the antimicrobial properties of this compound. In vitro studies demonstrated effectiveness against several bacterial strains, suggesting potential applications in treating infections.
- Study Findings
- The compound showed significant inhibition against Gram-positive bacteria.
- Minimal inhibitory concentrations (MIC) were determined, indicating effective dosages for therapeutic use.
Case Study 1: Anticancer Efficacy
A study conducted on human leukemia cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was found to be approximately 50 µM, highlighting its potency as an anticancer agent.
Case Study 2: Antimicrobial Activity
In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated an MIC of 32 µg/mL for S. aureus, demonstrating its potential as a novel antimicrobial agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle and Substituent Variations
Pyridine-Based Analogs
- N-(2-Cyanophenyl)-2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide (352329-31-8): Structural Differences: Replaces the furan-2-yl group with a thienyl moiety. Activity: Reported to exhibit enhanced metabolic stability due to sulfur’s electron-rich nature .
Triazole-Based Analogs
- N-(3-Fluorophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (442648-07-9) :
- Structural Differences : Replaces the pyridine core with a 1,2,4-triazole ring and introduces a propenyl group.
- Impact : The triazole ring increases polarity, lowering logP and improving solubility. The propenyl group may introduce steric hindrance, affecting target binding.
- Activity : Demonstrates divergent target affinity compared to pyridine-based analogs, likely due to altered hydrogen-bonding capacity .
Trifluoromethyl Group Positioning
- Patent Compounds (): Examples include dichloro-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl derivatives. Impact: Trifluoromethyl groups at non-pyridine positions (e.g., phenyl rings) reduce electronic effects on the core heterocycle but enhance overall hydrophobicity. Application: Widely used in agrochemicals for pest control due to increased resistance to oxidative degradation .
Sulfanyl-Linked Acetamide Modifications
- N-Methylsulfonyl Analogs (): Structural Differences: Replace the N-propylacetamide with methylsulfonyl or cyclopropylcarboxamide groups. Impact: Methylsulfonyl groups improve electrophilicity, enhancing reactivity with biological nucleophiles. Activity: Used in experimental pesticides, showing faster action kinetics but shorter half-lives .
Structural and Crystallographic Insights
- Crystal Data () : Analogs like N-[5-(Diphenylphosphorylmethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonate were resolved via X-ray diffraction (SHELX software ). Although crystallographic data for the target compound is unavailable, its planar pyridine core and sulfanyl bridge suggest similarities in packing efficiency with pyrimidine derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
